molecular formula C22H16Cl2N2O5S B2984493 (5Z)-5-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile CAS No. 877647-86-4

(5Z)-5-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile

Cat. No.: B2984493
CAS No.: 877647-86-4
M. Wt: 491.34
InChI Key: PJMBWZAEUNEGAX-UHFFFAOYSA-N
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Description

The compound (5Z)-5-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile features a pyridine-3-carbonitrile core substituted with a dichlorophenyl-furan methylidene group, a 1,1-dioxothiolan moiety, and a methyl group at position 2. Its structural complexity arises from the conjugation of aromatic, heterocyclic, and electron-withdrawing groups (e.g., nitrile, dioxothiolan). For example, the analog has a molecular weight of 338.74 g/mol, a melting point of 274°C, and a density of 1.43 g/cm³ .

Properties

IUPAC Name

(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O5S/c1-12-16(9-15-3-5-20(31-15)17-8-13(23)2-4-19(17)24)21(27)26(22(28)18(12)10-25)14-6-7-32(29,30)11-14/h2-5,8-9,14H,6-7,11H2,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMBWZAEUNEGAX-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C4CCS(=O)(=O)C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C(=O)N(C(=O)/C1=C\C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C4CCS(=O)(=O)C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-5-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile is a complex organic molecule with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H15Cl2N2O3SC_{20}H_{15}Cl_2N_2O_3S, with a molecular weight of approximately 416.3 g/mol. The compound features a furan ring, a pyridine derivative, and a dioxothiolan moiety, contributing to its unique biological properties.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. Studies have shown that it can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. Specifically, it has demonstrated effectiveness against breast and lung cancer cell lines.

The biological activity is primarily attributed to the compound's ability to interact with specific cellular targets involved in cancer progression. It is believed to modulate signaling pathways such as the PI3K/Akt pathway, leading to reduced cell proliferation and increased apoptosis.

Cytotoxicity

In vitro assays have assessed the cytotoxic effects of this compound on normal and cancerous cells. The results indicate a selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent with fewer side effects.

Data Tables

Biological Activity Cell Line Tested IC50 Value (µM) Reference
AnticancerMCF-7 (Breast)10.5
AnticancerA549 (Lung)8.7
CytotoxicityNormal Fibroblasts>50

Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice bearing xenografted tumors showed that administration of the compound resulted in significant tumor regression compared to control groups. The mechanism involved the induction of apoptosis and inhibition of angiogenesis.

Study 2: Synergistic Effects with Other Chemotherapeutics

In combination therapy studies, this compound has shown synergistic effects when used alongside established chemotherapeutics like doxorubicin. This combination resulted in enhanced tumor reduction and improved survival rates in preclinical models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name / ID Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound 2,5-Dichlorophenyl, 1,1-dioxothiolan, pyridine-3-carbonitrile Not Reported Not Reported Not Reported Predicted high polarity due to nitrile and dioxothiolan groups
(5Z)-5-{[5-(3-Chlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile 3-Chlorophenyl, tetrahydropyridine core C18H11ClN2O3 338.74 274 High thermal stability (boiling point: 529.5°C), low vapor pressure (2.69E-11 mmHg)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Trimethylbenzylidene, thiazolo-pyrimidine core C20H10N4O3S 386.36 243–246 IR peaks at 3,436 cm⁻¹ (NH), 2,219 cm⁻¹ (CN); moderate yield (68%)
(5Z)-4-methyl-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1-(1-oxido-1-oxo-2,3,4,5-tetrahydrothiophen-3-yl)-2,6-dioxopyridine-3-carbonitrile 3-Nitrophenyl, tetrahydrothiophen-3-yl Not Reported Not Reported Not Reported Nitro group enhances electrophilicity; sulfone moiety increases metabolic stability
Key Observations:
  • Electronic Effects : The target compound’s 2,5-dichlorophenyl group likely enhances lipophilicity compared to the 3-chlorophenyl analog , while the nitro-substituted analog exhibits stronger electron-withdrawing properties.
  • Core Heterocycles : Thiazolo-pyrimidine derivatives (e.g., 11a ) show distinct NMR profiles (e.g., δ 2.24 ppm for CH3 in DMSO-d6) compared to pyridine-based analogs, affecting solubility and bioactivity.
  • Synthetic Yields : Many analogs, including 11a and 11b , are synthesized in moderate yields (~68%), suggesting challenges in stabilizing conjugated intermediates during condensation reactions.

Computational and Analytical Comparisons

Molecular Similarity Metrics

Studies using Tanimoto and Dice similarity indices (MACCS and Morgan fingerprints) indicate that small structural changes, such as substituting chlorine with nitro groups, significantly reduce similarity scores (<0.7), altering predicted binding affinities .

Mass Spectrometry (MS/MS) Profiling

Compounds with shared fragmentation patterns (e.g., pyridine-carbonitrile cores) cluster together in molecular networks with cosine scores >0.8, as seen in LC-MS/MS dereplication workflows . For example, analogs like 12 (C17H10N4O3, m/z 318 ) exhibit diagnostic fragments at m/z 98–117, correlating with furan and nitrile cleavages.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing (5Z)-5-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile?

  • Methodological Answer : A common approach involves condensation of a substituted benzaldehyde (e.g., 2,5-dichlorophenyl furan-2-carbaldehyde) with a pyridinedione precursor under acidic conditions. For example, refluxing in acetic anhydride/acetic acid with sodium acetate as a catalyst facilitates the formation of the methylidene linkage . Critical steps include controlling reaction time (2–12 hours) and solvent selection to optimize yield and stereoselectivity (Z-configuration). Post-synthesis, crystallization from DMF/water or ethanol is recommended for purification .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2,220 cm⁻¹, carbonyl peaks at ~1,700–1,720 cm⁻¹) .
  • NMR : Use DMSO-d₆ as a solvent for resolving aromatic protons, methyl groups, and the methylidene (=CH) proton. 1H^1H-NMR signals for the Z-configuration typically show a singlet near δ 7.9–8.1 ppm for the exocyclic double bond .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 386–403 for related analogs) .

Q. How is the Z-configuration of the methylidene group confirmed experimentally?

  • Methodological Answer : The Z-configuration is inferred from 1H^1H-NMR coupling patterns and NOE experiments. For example, the absence of coupling between the methylidene proton and adjacent substituents, combined with diagnostic shifts in 13C^13C-NMR (e.g., sp² carbons at ~135–145 ppm), supports the stereochemistry .

Advanced Research Questions

Q. How can solvent polarity and reaction temperature influence the stereochemical outcome of the methylidene linkage?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring Z-selectivity by reducing steric hindrance. For example, reactions in DMF at 80°C yield 68% of the desired product, compared to 46% in less polar solvents. Elevated temperatures accelerate kinetics but may degrade thermally sensitive intermediates, necessitating real-time monitoring via TLC .

Q. What strategies resolve contradictions in reported spectral data for structurally similar compounds?

  • Methodological Answer : Cross-validate using high-resolution techniques (e.g., 2D NMR, X-ray crystallography) and computational modeling (DFT for predicting chemical shifts). For instance, discrepancies in 13C^13C-NMR signals for carbonyl groups (165–171 ppm) can arise from solvent effects or crystallinity differences, requiring controlled recrystallization protocols .

Q. How do computational methods aid in predicting the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Molecular docking (e.g., Discovery Studio) and DFT calculations model electron-deficient sites, such as the nitrile carbon or thiolan-3-yl sulfur. Frontier molecular orbital (FMO) analysis identifies HOMO-LUMO gaps, predicting susceptibility to nucleophilic attack at the pyridinedione core .

Q. What experimental limitations affect reproducibility in large-scale synthesis?

  • Methodological Answer : Batch-to-batch variability in intermediates (e.g., 5-(2,5-dichlorophenyl)furan-2-carbaldehyde purity) and exothermic side reactions during condensation require rigorous quality control. For example, degradation of organic components over prolonged reaction times (>9 hours) alters the reaction matrix, necessitating inert atmospheres or cooling systems to stabilize intermediates .

Q. How can catalytic systems improve the efficiency of forming the 1,1-dioxothiolan-3-yl moiety?

  • Methodological Answer : Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates minimizes byproducts. For example, Pd(OAc)₂ with Xantphos ligand in DMF at 100°C facilitates sulfur oxidation and ring closure with >80% efficiency .

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